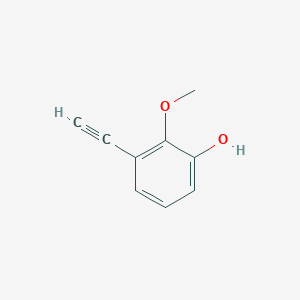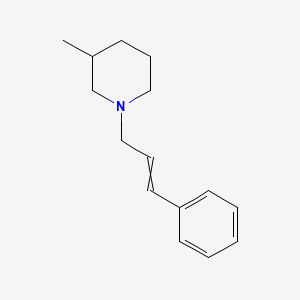
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The presence of a phenylprop-2-en-1-yl group and a methyl group on the piperidine ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylprop-2-en-1-ylamine with 3-methylpiperidine under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis process. Purification of the product is typically achieved through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with GABAergic and dopaminergic systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-en-1-ylamine: Lacks the piperidine ring and methyl group, resulting in different chemical and biological properties.
3-Methylpiperidine: Lacks the phenylprop-2-en-1-yl group, leading to different reactivity and applications.
N-methyl-1-(3-phenylprop-2-en-1-yl)cyclopropan-1-amine: Contains a cyclopropane ring instead of a piperidine ring, resulting in different structural and functional characteristics.
Uniqueness
3-Methyl-1-(3-phenylprop-2-en-1-yl)piperidine is unique due to the presence of both a phenylprop-2-en-1-yl group and a methyl group on the piperidine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
646450-05-7 |
|---|---|
Molekularformel |
C15H21N |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
3-methyl-1-(3-phenylprop-2-enyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-14-7-5-11-16(13-14)12-6-10-15-8-3-2-4-9-15/h2-4,6,8-10,14H,5,7,11-13H2,1H3 |
InChI-Schlüssel |
YYPHXKMHPSAIAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
![4-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606743.png)
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
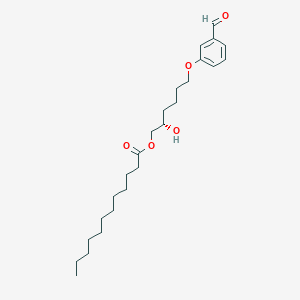

![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)

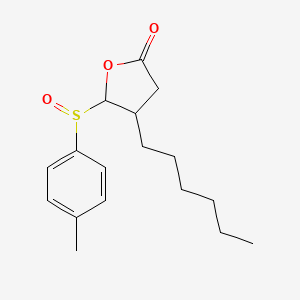
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
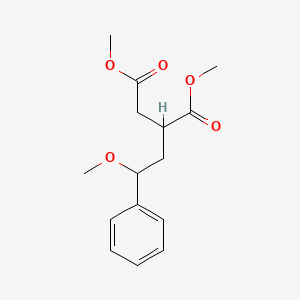
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
